7-(Trifluoromethyl)chroman-4-ol
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Overview
Description
7-(Trifluoromethyl)chroman-4-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to the chroman ring structure. This compound is part of the broader class of chromans, which are known for their diverse biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)chroman-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as chroman-4-ol and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)chroman-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as chroman-4-one.
Reduction: Reduction reactions can lead to the formation of reduced chroman derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Chroman-4-one derivatives.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Substituted chromans with different functional groups.
Scientific Research Applications
7-(Trifluoromethyl)chroman-4-ol has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic effects.
Industry: It is used in the production of agrochemicals and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)chroman-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
7-(Trifluoromethyl)chroman-4-ol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Chroman-4-ol, 7-(Trifluoromethyl)isatin, 4-Chloro-7-(trifluoromethyl)quinoline.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINNZYBRHVZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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